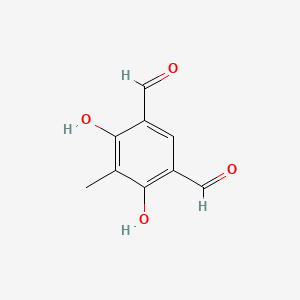

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGBKWOAPXYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501590 | |

| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22304-67-2 | |

| Record name | 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22304-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene, a valuable substituted isophthalaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule. The guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible synthetic strategy. Key formylation reactions, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, are discussed in the context of their applicability to the specific substrate, 5-methylresorcinol. Detailed, step-by-step protocols are provided, alongside mechanistic insights and strategies for optimization.

Introduction: The Significance of Substituted Isophthalaldehydes

Substituted isophthalaldehydes are a class of aromatic compounds characterized by a benzene ring bearing two formyl (-CHO) groups at the 1 and 3 positions, along with other substituents. These molecules serve as versatile building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and complex molecular architectures. Their utility stems from the reactivity of the aldehyde groups, which can participate in a wide array of chemical transformations, and the influence of the ring substituents on the molecule's electronic and steric properties.

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene (also known as 2,4-dihydroxy-5-methylisophthalaldehyde) is a particularly interesting derivative. The presence of two hydroxyl groups and a methyl group on the benzene ring, in addition to the two aldehyde functionalities, imparts a unique combination of reactivity and potential for hydrogen bonding and further functionalization. This makes it a valuable precursor in medicinal chemistry for the synthesis of bioactive compounds and in materials science for the design of ligands and polymers.

This guide will focus on the practical synthesis of this target molecule, providing a detailed exploration of the most effective synthetic routes.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene logically begins with a readily available and appropriately substituted benzene ring. The most direct precursor is 5-methylresorcinol (also known as orcinol), which possesses the required 1,3-dihydroxy-5-methyl substitution pattern. The core synthetic challenge, therefore, lies in the selective introduction of two formyl groups at the positions ortho to both hydroxyl groups (C2 and C6, which become C1 and C3 in the final product nomenclature).

Several classical and modern formylation reactions can be considered for this transformation. The choice of method depends on factors such as regioselectivity, yield, scalability, and the handling of hazardous reagents. The primary formylation reactions relevant to this synthesis are:

-

The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[1][2] It is a powerful and widely used method for the synthesis of aryl aldehydes.

-

The Duff Reaction: This reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a protic solvent like glycerol or acetic acid.[3][4] It is particularly effective for the ortho-formylation of phenols.

-

The Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base to achieve ortho-formylation.[5][6] The reactive species is dichlorocarbene.

The electron-rich nature of the 5-methylresorcinol ring, activated by the two hydroxyl groups, makes it a suitable substrate for electrophilic aromatic substitution, which is the underlying mechanism of these formylation reactions.

Recommended Synthetic Pathway: Diformylation of 5-Methylresorcinol

Based on literature precedence and experimental robustness, the direct diformylation of 5-methylresorcinol presents the most efficient route to 4,6-dihydroxy-5-methyl-1,3-diformylbenzene. While several formylation methods exist, the Vilsmeier-Haack and Duff reactions are particularly well-suited for this transformation.

Method 1: The Vilsmeier-Haack Diformylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of activated aromatic compounds like phenols and their ethers.[7][8] The reaction proceeds via the formation of an electrophilic iminium salt, the Vilsmeier reagent, which then attacks the electron-rich aromatic ring.

3.1.1. Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]

-

Electrophilic Aromatic Substitution: The electron-rich 5-methylresorcinol attacks the Vilsmeier reagent. The strong activating effect of the two hydroxyl groups directs the substitution to the ortho positions. A subsequent hydrolysis step converts the resulting iminium salt intermediate into the aldehyde.

3.1.2. Detailed Experimental Protocol

Materials:

-

5-Methylresorcinol (Orcinol)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methylresorcinol in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Addition: Slowly add phosphoryl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Add a saturated solution of sodium acetate to neutralize the excess acid until the pH is approximately 6.

-

Product Isolation: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Diformylation

| Parameter | Value |

| Molar Ratio (5-Methylresorcinol:POCl₃:DMF) | 1 : 2.5 : 5 |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-75% |

Method 2: The Duff Diformylation

The Duff reaction is another viable method for the ortho-formylation of phenols.[3] It typically uses hexamethylenetetramine as the formyl source in an acidic medium.[4] A modified Duff reaction using trifluoroacetic acid can lead to diformylation.[9]

3.2.1. Reaction Mechanism

The mechanism of the Duff reaction is complex but is believed to involve the in-situ generation of an iminium ion electrophile from hexamine in the acidic medium. This electrophile then attacks the activated phenol ring, primarily at the ortho position.[3] Subsequent hydrolysis steps lead to the formation of the aldehyde.

3.2.2. Detailed Experimental Protocol

Materials:

-

5-Methylresorcinol (Orcinol)

-

Hexamethylenetetramine (Hexamine)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylresorcinol and hexamethylenetetramine to trifluoroacetic acid.

-

Reaction Progression: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into a beaker containing an aqueous solution of hydrochloric acid. Stir the mixture for some time to hydrolyze the intermediate.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for Modified Duff Diformylation

| Parameter | Value |

| Molar Ratio (5-Methylresorcinol:Hexamine) | 1 : 2.2 |

| Solvent | Trifluoroacetic acid |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Expected Yield | 50-65% |

Characterization of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 22304-67-2[10] |

| Molecular Formula | C₉H₈O₄[11] |

| Molecular Weight | 180.16 g/mol [11] |

| Appearance | Off-white to yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.2 (s, 2H, -CHO), ~11.5 (br s, 2H, -OH), ~7.5 (s, 1H, Ar-H), ~2.1 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~190, ~160, ~140, ~115, ~110, ~10 |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, aldehyde), ~1600, ~1450 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z 180 (M⁺) |

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Trifluoroacetic acid (TFA): Corrosive and causes severe burns.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Chloroform: A suspected carcinogen.

-

Hexamine: Can cause skin and respiratory irritation.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene can be effectively achieved through the diformylation of 5-methylresorcinol. Both the Vilsmeier-Haack and the modified Duff reactions provide viable synthetic routes, with the Vilsmeier-Haack reaction generally offering higher yields. The choice of method may depend on the availability of reagents and the scale of the synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block for a range of applications in chemical and pharmaceutical research.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. lookchem.com [lookchem.com]

- 10. 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene | 22304-67-2 [chemicalbook.com]

- 11. scbt.com [scbt.com]

physicochemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

Executive Summary

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known by its CAS Number 22304-67-2, is a multifunctional aromatic compound possessing a unique arrangement of electron-donating hydroxyl groups and electron-withdrawing formyl groups on a central benzene ring. This substitution pattern imparts significant chemical reactivity and makes it a valuable precursor in various fields. This guide provides a comprehensive overview of its known and predicted physicochemical properties, outlines protocols for its characterization, proposes a viable synthetic route, and discusses its potential applications for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: A Versatile Aromatic Building Block

The core of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a 2-methylresorcinol scaffold, functionalized with two aldehyde groups. This structure is of significant interest for several reasons:

-

High Functionality: The presence of two phenolic hydroxyls and two aldehyde groups offers multiple sites for chemical modification.

-

Symmetric Potential: The molecule possesses a C2v symmetry axis, making it an attractive building block for the synthesis of well-defined supramolecular structures and polymers.

-

Reactivity: The aldehydes are susceptible to nucleophilic attack and condensation reactions, while the hydroxyl groups can undergo etherification, esterification, and influence the aromatic ring's reactivity.

This combination makes the compound a versatile precursor for the synthesis of pharmaceuticals, dyes, and pigments.[1] Furthermore, its potential as an antioxidant in the food and cosmetic industries has been noted.[1]

Molecular Identity

To establish a clear frame of reference, the fundamental identifiers for this compound are outlined below.

Caption: Core molecular identifiers for the target compound.

Core Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction setup, and formulation. This section details these essential properties.

Tabulated Physical Data

The following table summarizes the key physical and chemical properties compiled from available data sources. It is important to note that some of these values are predicted based on computational models and await experimental verification.

| Property | Value | Source |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 187 °C | [1] |

| Boiling Point | 399.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.84 ± 0.28 (Predicted) | [1] |

Solubility and Storage

Expert Insight: The molecule's structure, featuring polar hydroxyl and aldehyde groups on a benzene ring, suggests a nuanced solubility profile. It is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is likely low, and it is expected to be poorly soluble in nonpolar solvents such as hexanes or toluene.

-

Recommended Storage: Due to the potential for oxidation of the aldehyde and phenol moieties, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

Spectroscopic and Structural Characterization Workflow

Thorough characterization is essential to confirm the identity and purity of a synthesized compound. While specific spectral data for this molecule is not widely available in the literature, this section outlines the standard, self-validating workflows used for its analysis and the expected spectral features.

Caption: A typical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen, while ¹³C NMR provides a count of unique carbon atoms.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~10.0-10.5 ppm: A singlet corresponding to the two equivalent aldehyde protons (-CHO).

-

~11.0-12.0 ppm: A broad singlet from the two phenolic hydroxyl protons (-OH). This peak's position can be concentration-dependent and it will exchange with D₂O.

-

~7.5-8.0 ppm: A singlet from the lone aromatic proton.

-

~2.0-2.5 ppm: A singlet from the three methyl protons (-CH₃).

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~190-195 ppm: Aldehyde carbonyl carbons.

-

~160-165 ppm: Aromatic carbons bonded to hydroxyl groups.

-

~110-140 ppm: Other aromatic carbons.

-

~10-15 ppm: Methyl carbon.

-

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex briefly to ensure complete dissolution.

-

Acquisition: Load the sample into the NMR spectrometer.

-

Tuning & Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to optimize homogeneity.

-

Data Collection: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) using standard instrument parameters.

-

Validation: The integration of the proton signals should correspond to the number of protons (1:2:3 for aromatic:aldehyde:methyl), and the number of signals in the ¹³C spectrum should match the number of unique carbons.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

-

Expected Result: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 179.03. In positive ion mode, [M+H]⁺ at 181.05 or a sodium adduct [M+Na]⁺ at 203.03 would be expected. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈O₄ to within 5 ppm.

Protocol 2: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Validation: The observed m/z of the most intense peak corresponding to the molecular ion must match the calculated theoretical mass for C₉H₈O₄ within the instrument's mass accuracy tolerance.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

-

Expected Characteristic Peaks:

-

3200-3500 cm⁻¹: A broad band corresponding to the O-H stretching of the phenolic groups.

-

2800-2900 cm⁻¹ & 2700-2800 cm⁻¹: Two weak bands characteristic of the C-H stretch in aldehydes (Fermi doublet).

-

1650-1680 cm⁻¹: A strong, sharp band from the C=O stretching of the conjugated aldehyde groups.

-

1580-1620 cm⁻¹: Bands corresponding to C=C stretching within the aromatic ring.

-

Synthesis and Reactivity

While the compound is commercially available from several suppliers, understanding its synthesis is crucial for derivatization and cost-benefit analysis in research.[2][3][4] A plausible and common method for introducing formyl groups to an activated aromatic ring like a phenol is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and an acid chloride like phosphorus oxychloride (POCl₃), to effect electrophilic formylation.

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 3: Representative Synthesis via Vilsmeier-Haack Reaction

-

Reagent Formation (Caution: Exothermic): In a three-neck flask equipped with a dropping funnel and an inert atmosphere (N₂), cool dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 2.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-methylresorcinol (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed reagent at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis (Quenching): Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Isolation: A precipitate should form. If necessary, adjust the pH to ~5-6 with a saturated sodium acetate solution to promote precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Validation: Confirm the identity and purity of the product using the analytical methods described in Section 3 (NMR, MS, IR) and by melting point determination.

Potential Applications and Future Directions

The unique structure of 4,6-dihydroxy-5-methyl-1,3-diformylbenzene makes it a compelling candidate for advanced applications.

-

Medicinal Chemistry: The diformyl functionality is an ideal starting point for synthesizing Schiff bases. Schiff bases derived from substituted salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, often through mechanisms like DNA binding or enzyme inhibition.[5]

-

Materials Science: As a rigid, C2-symmetric monomer with four reactive sites, this compound is an excellent building block for creating porous materials like Covalent Organic Frameworks (COFs) or metal-organic frameworks (MOFs) after conversion to a suitable linker. These materials have applications in gas storage, catalysis, and separation.

-

Antioxidant Research: Phenolic compounds are well-known antioxidants. The presence of two hydroxyl groups on the ring suggests this molecule could act as a radical scavenger, aligning with its potential use in the food and cosmetic industries.[1] A related metabolite, 5-methyl-1,3-benzenediol, has demonstrated potent biological effects, suggesting this scaffold is biologically relevant.[6]

Conclusion

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a highly functionalized aromatic compound with significant, yet underexplored, potential. Its physicochemical properties, characterized by a high melting point, polar functional groups, and multiple reactive sites, make it a versatile tool for chemists. The established protocols for its analysis and a reliable synthetic strategy via the Vilsmeier-Haack reaction provide a solid foundation for its use in developing novel pharmaceuticals, advanced materials, and functional additives. Further experimental validation of its predicted properties and exploration of its biological activities are promising avenues for future research.

References

- Supporting Information for a research article.

- Supporting Information for a research article.

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

-

P212121 Store. (n.d.). 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene. [Link]

-

LookChem. (n.d.). Cas 22304-67-2, this compound. [Link]

-

CNKI. (2007). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. [Link]

-

ResearchGate. (2007). Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde. [Link]

-

Nadumane, V. K. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 22304-67-2 [chemicalbook.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. store.p212121.com [store.p212121.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS: 22304-67-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene (CAS No. 22304-67-2), a versatile aromatic dialdehyde with significant potential in medicinal chemistry, materials science, and as a precursor for complex molecular architectures. This document consolidates available information on its chemical identity, physicochemical properties, synthesis strategies, and potential applications, with a focus on its utility for researchers in drug discovery and development. While specific experimental spectral data is not widely published, this guide will also infer expected analytical characteristics to aid in its identification and characterization.

Introduction

This compound, also known by its systematic IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a unique aromatic compound featuring a central benzene ring substituted with two hydroxyl groups, a methyl group, and two formyl (aldehyde) groups.[1][2] This multifunctional substitution pattern imbues the molecule with a high degree of reactivity and the potential for diverse chemical transformations. The presence of two aldehyde moieties makes it an excellent building block for the synthesis of Schiff bases, macrocycles, and polymers, while the phenolic hydroxyl groups offer sites for etherification, esterification, and influence the molecule's electronic properties and potential for biological activity.[3][4]

This guide aims to be a valuable resource for scientists working with or considering the use of this compound by providing a detailed synthesis of its chemical and physical properties, outlining plausible and documented synthetic routes, and exploring its known and potential applications.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The key properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

| Property | Value | Source |

| CAS Number | 22304-67-2 | [2] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 187 °C | [1] |

| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [1] |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.84 ± 0.28 | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis Strategies

The synthesis of this compound has been reported in the chemical literature, with formylation of the corresponding phenol being the key transformation.[4] The starting material for these syntheses is the readily available 2-methylresorcinol (5-methyl-1,3-benzenediol). Two classical and effective methods for the introduction of formyl groups onto an activated aromatic ring like 2-methylresorcinol are the Vilsmeier-Haack reaction and the Duff reaction.

Synthesis via Lithium-Bromine Interchange and Formylation

A confirmed synthetic route to 4,6-dihydroxy-5-methylisophthalaldehyde and its derivatives was reported by Worden et al.[4][5] The general strategy involves a four-step process starting from a dibrominated precursor:

-

Dibromination: The starting resorcinol derivative is first dibrominated.

-

Protection of Hydroxyl Groups: The hydroxyl groups are protected, typically as methyl ethers, to prevent side reactions in the subsequent step.

-

Lithium-Bromine Interchange and Formylation: The dibrominated and protected intermediate undergoes a lithium-bromine interchange followed by formylation.

-

Demethylation: The protecting groups are removed to yield the final dihydroxy dialdehyde.

This multi-step approach allows for high yields and good control over the regioselectivity of the formylation.

Conceptual Workflow: Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Reactivity and Potential Applications

The rich functionality of this compound makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.

Synthesis of Schiff Bases and Macrocycles

The two aldehyde groups are prime reaction sites for condensation with primary amines to form Schiff bases (imines). This reactivity can be exploited to create bidentate or tetradentate ligands for coordination chemistry, or to construct larger macrocyclic structures.[3][4][6][7][8] The resulting Schiff base complexes with various metal ions have potential applications in catalysis, materials science, and as therapeutic agents.[3]

Diagram: Schiff Base Formation

Caption: General reaction scheme for the formation of Schiff bases.

Precursor in Medicinal Chemistry

Phenolic and aldehydic moieties are common pharmacophores in drug molecules. The dihydroxy-diformyl benzene core can serve as a scaffold for the synthesis of novel compounds with potential biological activities. Structurally related dihydroxy compounds have been investigated for a range of therapeutic applications, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[9]

Potential Antioxidant and Antimicrobial Properties

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[10][11] The presence of two hydroxyl groups on the benzene ring suggests that this compound may exhibit similar activity. Furthermore, Schiff bases derived from salicylaldehyde and its analogues have demonstrated a broad spectrum of antimicrobial activities.[7] Therefore, derivatives of the title compound are promising candidates for the development of new antioxidant and antimicrobial agents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The following signals are predicted (in a solvent like DMSO-d₆):

-

A singlet for the methyl protons (-CH₃).

-

A singlet for the aromatic proton.

-

A singlet for the two equivalent aldehyde protons (-CHO).

-

A broad singlet for the two equivalent hydroxyl protons (-OH), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule:

-

A signal for the methyl carbon (-CH₃).

-

Multiple signals in the aromatic region for the benzene ring carbons, with those attached to oxygen appearing at lower field.

-

A characteristic downfield signal for the aldehyde carbonyl carbons (C=O).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the hydroxyl groups.

-

A sharp C=O stretching band for the aldehyde groups.

-

C-H stretching bands for the aromatic and methyl groups.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl groups and other characteristic cleavages of the aromatic ring.

Safety and Handling

As with any chemical, this compound should be handled with appropriate care in a laboratory setting. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a building block in organic synthesis. Its versatile reactivity, stemming from the presence of both hydroxyl and formyl groups, makes it an attractive starting material for the creation of complex molecules, including Schiff bases, macrocycles, and potential drug candidates. While further research is needed to fully elucidate its biological activities and expand its applications, this technical guide provides a solid foundation of its known properties and synthetic routes to encourage and facilitate its use in the scientific community.

References

- Worden, L. R., Kaufman, K. D., Smith, P. J., & Widiger, G. N. (1970). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 227-230.

- Tasior, M., et al. (2014). V-Shaped Bis-Coumarins: Synthesis and Optical Properties. The Journal of Organic Chemistry, 79(16), 7547-7557.

- Snieckus, V., et al. (2000). Directed Metalation-Cross-Coupling Strategies. Total Syntheses of the Alleged and the Revised Phenanthrene Natural Product Gymnopusin. The Journal of Organic Chemistry, 65(14), 4341-4353.

-

LookChem. (n.d.). Cas 22304-67-2, this compound. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Synthesis of 3,4-dialkylsulfanyl- and 3,4,5-trialkylsulfanyl derivatives of bromobenzene and benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. Synthesis of diverse Schiff bases: (a) (4Z,.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization and Antimicrobial Evaluation of New Metal Complexes of Novel Schiff Base Derived from 4,6-dihydroxy-1,3-phenylenediethanone. Retrieved from [Link]

-

ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly substituted Schiff base macrocycles via hexasubstituted benzene: a convenient double Duff formylation of catechol derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][5]naphthyrdines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | [frontierspecialtychemicals.com]

molecular structure of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

An In-depth Technical Guide to 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Introduction

This compound, also known by its IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a multifunctional aromatic organic compound.[1] Identified by the CAS Number 22304-67-2 , this molecule possesses a unique structural arrangement featuring a central benzene ring substituted with two hydroxyl (-OH) groups, two formyl (-CHO) groups, and one methyl (-CH3) group.[1][2] This substitution pattern renders the molecule highly reactive and makes it a valuable intermediate in various synthetic applications. Its utility is primarily recognized in the pharmaceutical, dye, and pigment industries, where its functional groups serve as versatile handles for constructing more complex molecular architectures.[1] This guide provides a detailed examination of its molecular structure, physicochemical properties, analytical characterization, and potential applications for researchers in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring, which is highly activated by the presence of two electron-donating hydroxyl groups and deactivated by two electron-withdrawing formyl groups. The interplay of these electronic effects, combined with the steric influence of the methyl group, dictates the molecule's chemical behavior and reactivity.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext];

// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Inner bonds (aromaticity) edge [style=invis]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1_sub [label="CHO", pos="0,2.5!"]; C2_sub [label="OH", pos="-2.5,1.25!"]; C3_sub [label="CHO", pos="-2.5,-1.25!"]; C4_sub [label="OH", pos="0,-2.5!"]; C5_sub [label="CH₃", pos="2.5,-1.25!"];

// Bonds to substituents edge [style=solid]; C1 -- C1_sub; C2 -- C2_sub; C3 -- C3_sub; C4 -- C4_sub; C5 -- C5_sub;

// Aromatic ring representation node [shape=circle, style=dashed, label="", fixedsize=true, width=1.8]; center;

// Atom labels on ring C1_label [label="C1", pos="-0.5,1.5!"]; C2_label [label="C6", pos="-1.6,0.5!"]; C3_label [label="C5", pos="-1.6,-0.5!"]; C4_label [label="C4", pos="-0.5,-1.5!"]; C5_label [label="C3", pos="0.5,-0.75!"]; C6_label [label="C2", pos="0.5,0.75!"];

// Aromatic proton H_aro [label="H", pos="2.3,1.25!"]; C6 -- H_aro; }

Caption: 2D structure of this compound.

The compound's key physicochemical properties are summarized below. These values, particularly the predicted ones, provide a baseline for designing experimental conditions such as solvent selection, reaction temperature, and purification methods. The predicted pKa of 5.84 suggests the hydroxyl protons are moderately acidic, a crucial factor in its reactivity in base-catalyzed reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 187 °C | [1] |

| Boiling Point | 399.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.84 ± 0.28 (Predicted) | [1] |

| Appearance | White to light yellow solid | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis Strategies

The synthesis of substituted benzaldehydes often involves formylation of an appropriately substituted benzene precursor. While specific, detailed protocols for this compound are not extensively published in peer-reviewed literature, established organic chemistry reactions provide viable pathways.

One potential route starts from 2,6-dimethoxytoluene.[3] This would likely involve formylation followed by demethylation to yield the final dihydroxy product. Another widely applicable method is the Vilsmeier-Haack reaction , which is effective for formylating electron-rich aromatic rings. A similar reaction has been successfully used to synthesize a related dicarbaldehyde from resveratrol, demonstrating the feasibility of this approach.[4] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

Caption: Conceptual workflow for the synthesis via Vilsmeier-Haack reaction.

Analytical Characterization Workflow

Confirming the molecular structure of a synthesized compound is a critical, multi-step process. A typical workflow involves purification followed by a suite of spectroscopic analyses to unequivocally determine the connectivity and chemical environment of every atom in the molecule.

Caption: Standard workflow for the purification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Proton (Ar-H): A single peak, a singlet, is expected for the lone proton on the benzene ring. Its chemical shift would be downfield due to the deshielding effects of the adjacent formyl and hydroxyl groups.

-

Aldehyde Protons (-CHO): Two distinct singlets are anticipated in the far downfield region, characteristic of aldehyde protons. They may have slightly different chemical shifts due to their different environments relative to the methyl group.

-

Hydroxyl Protons (-OH): Two broad singlets are expected. The chemical shift of these protons can vary significantly depending on concentration, solvent, and temperature. These peaks will disappear upon D₂O exchange, a key confirmatory test.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected in the aliphatic region.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Aldehyde Carbons (-CHO): Two signals in the highly deshielded region (~190 ppm).

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (~110-170 ppm). The carbons bearing the hydroxyl groups (C-OH) will be the most downfield among the ring carbons, while the carbon bearing the lone hydrogen (C-H) will be the most upfield.

-

Methyl Carbon (-CH₃): A single signal in the upfield aliphatic region (~10-20 ppm).

-

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| Aldehyde (-CHO) | ~9.8-10.2 ppm (2 x s, 1H each) | ~189-193 ppm (2 signals) |

| Aromatic (Ar-H) | ~8.0-8.5 ppm (s, 1H) | ~115-120 ppm (1 signal) |

| Hydroxyl (-OH) | ~10.0-12.0 ppm (2 x br s, 1H each) | N/A |

| Aromatic (Ar-C-OH) | N/A | ~160-165 ppm (2 signals) |

| Aromatic (Ar-C-CHO) | N/A | ~110-115 ppm (2 signals) |

| Aromatic (Ar-C-CH₃) | N/A | ~125-130 ppm (1 signal) |

| Methyl (-CH₃) | ~2.1-2.5 ppm (s, 3H) | ~10-15 ppm (1 signal) |

(Note: Predicted chemical shifts (δ) are in ppm. 's' denotes singlet, 'br s' denotes broad singlet.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at m/z = 180, corresponding to the molecular weight of C₉H₈O₄.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1), the loss of the formyl radical (M-29), and the loss of carbon monoxide (M-28). For this molecule, additional fragments corresponding to the loss of the methyl group (M-15) or hydroxyl groups would also be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): A sharp, medium-intensity peak just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).

-

C-H Stretch (Aliphatic): A medium-intensity peak just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl group.

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1670-1700 cm⁻¹. The position is slightly lowered from a typical aldehyde due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl groups.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

Potential Applications and Biological Relevance

The unique arrangement of reactive functional groups makes this compound a valuable building block in synthetic chemistry.

-

Pharmaceutical and Agrochemical Synthesis: The aldehyde and hydroxyl groups are ideal for derivatization. Aldehydes can readily undergo reactions like condensation, oxidation, reduction, and the formation of Schiff bases. Hydroxyl groups can be alkylated or acylated. This versatility allows the molecule to serve as a scaffold for creating libraries of compounds for drug discovery and agrochemical development.[1]

-

Dye and Pigment Industry: The chromophoric system of the substituted benzene ring can be extended through reactions at the formyl groups to create larger conjugated systems, which are the basis for many organic dyes and pigments.[1]

-

Precursor to Biologically Active Molecules: While the biological activity of this specific compound is not well-documented, its core structure is related to molecules with known bioactivity. For instance, Schiff bases derived from similar hydroxy-methyl-benzaldehydes have demonstrated antimicrobial, antioxidant, and DNA-binding properties.[5] A related compound, 3,6-dihydroxy-4,5-dimethylphthalaldehyde, has been shown to inhibit the replication of Sarcoma 180 cells, indicating potential cytotoxic activity for this class of molecules.[6] These findings suggest that this compound is a promising starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its structure, confirmed through a combination of spectroscopic techniques, features a unique combination of hydroxyl, formyl, and methyl groups that impart versatile reactivity. This guide has provided a comprehensive overview of its molecular characteristics, from fundamental physicochemical properties to the analytical methods required for its structural validation. For researchers in synthetic chemistry and drug development, this molecule represents a valuable and reactive scaffold for the construction of novel and potentially bioactive compounds.

References

-

This compound | Cas 22304-67-2. lookchem.com. [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. dergipark.org.tr. [Link]

-

Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells. pubmed.ncbi.nlm.nih.gov. [Link]

-

Synthesis and Crystal Structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde | Request PDF. researchgate.net. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Introduction

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, also known as 4,6-dihydroxy-5-methylisophthalaldehyde, is a substituted aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring two hydroxyl groups, a methyl group, and two formyl groups on a benzene ring, suggests potential applications in the synthesis of novel therapeutic agents, ligands for metal complexes, and as a building block in materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application in any of these fields. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra are based on the principles of chemical shift theory and spin-spin coupling, with comparisons to similar structures.[3][4]

Experimental Protocol for NMR Data Acquisition (Suggested)

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (hydroxyl groups).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic proton, the aldehydic protons, the methyl protons, and the hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 2H | Aldehydic Protons (-CHO) | Aldehydic protons are highly deshielded and typically appear in the 9-10 ppm region.[5] |

| ~9.5 | Broad Singlet | 2H | Hydroxyl Protons (-OH) | The chemical shift of hydroxyl protons is concentration and solvent-dependent and they often appear as broad signals due to chemical exchange. |

| ~7.5 | Singlet | 1H | Aromatic Proton (Ar-H) | The lone aromatic proton is deshielded by the adjacent electron-withdrawing formyl and hydroxyl groups. |

| ~2.1 | Singlet | 3H | Methyl Protons (-CH₃) | Methyl groups attached to an aromatic ring typically resonate in the 2.0-2.5 ppm range. |

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR signal assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehydic Carbons (C=O) | The carbonyl carbons of aldehydes are highly deshielded and appear at the downfield end of the spectrum.[5] |

| ~160 | C4, C6 (C-OH) | Aromatic carbons attached to hydroxyl groups are deshielded. |

| ~140 | C5 (C-CH₃) | The carbon bearing the methyl group. |

| ~125 | C2 (Ar-C-H) | The aromatic carbon attached to the proton. |

| ~115 | C1, C3 (C-CHO) | Aromatic carbons attached to the formyl groups. |

| ~15 | Methyl Carbon (-CH₃) | The methyl carbon is expected to be in the typical range for an aromatic methyl group. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Experimental Protocol for IR Data Acquisition (Suggested)

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Place the sample in the IR beam and record the spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding.[7][8] |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |

| 2900-2800 and 2800-2700 | C-H stretch | Aldehydic C-H | Aldehydes often show a pair of peaks for the C-H stretch (Fermi resonance).[9] |

| 1700-1680 | C=O stretch | Aldehydic C=O | The carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[6] |

| 1600-1450 | C=C stretch | Aromatic C=C | These bands confirm the presence of the benzene ring. |

| ~1200 | C-O stretch | Phenolic C-O | Characteristic of the carbon-oxygen single bond in phenols.[7] |

Diagram of Key Predicted IR Absorptions

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. acdlabs.com [acdlabs.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. adichemistry.com [adichemistry.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a key intermediate in various synthetic pathways. Understanding these fundamental properties is paramount for its effective handling, formulation, and the development of robust and reliable applications in the pharmaceutical and chemical industries.

Introduction to 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known as 4,6-dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is an aromatic compound characterized by a benzene ring substituted with two hydroxyl groups, two formyl (aldehyde) groups, and a methyl group.[1] This multifunctional structure imparts unique chemical reactivity and physical properties, making it a valuable building block in organic synthesis. Its potential applications span from being a precursor in the synthesis of pharmaceuticals and dyes to its use as a potential antioxidant in various industries.[1]

Chemical Structure:

Chemical Structure of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is essential for its practical application.

| Property | Value | Source |

| CAS Number | 22304-67-2 | [2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 187 °C | [1] |

| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [1] |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.84 ± 0.28 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The presence of two hydroxyl groups and two polar formyl groups suggests that 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene will exhibit a degree of polarity. However, the aromatic benzene ring and the methyl group contribute to its lipophilic character. Therefore, its solubility is expected to be dependent on the polarity of the solvent.

Theoretical Considerations

The principle of "like dissolves like" is a guiding tenet in predicting solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better at dissolving nonpolar solutes. The hydrogen bonding capability of the hydroxyl groups in 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene will play a significant role in its solubility in protic solvents like water and alcohols. The aldehyde groups, being polar, will also contribute to interactions with polar solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene involves screening a range of solvents with varying polarities.

A diverse set of solvents should be employed to establish a comprehensive solubility profile.

| Solvent Class | Examples |

| Polar Protic | Water, Methanol, Ethanol |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone |

| Nonpolar | Hexane, Toluene, Dichloromethane |

This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in various solvents at a controlled temperature.

Materials:

-

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene using a validated HPLC-UV method.

Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is a critical quality attribute that can be influenced by various environmental factors, including pH, light, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for establishing appropriate storage conditions and shelf-life.

Theoretical Considerations of Stability

The chemical structure of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene contains functional groups susceptible to degradation:

-

Phenolic Hydroxyl Groups: Phenols are known to be susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored degradation products.

-

Aldehyde Groups: Aromatic aldehydes can undergo oxidation to form the corresponding carboxylic acids. They can also be sensitive to light and may participate in condensation reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[3][4]

Objective: To investigate the degradation of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene under various stress conditions.

Materials:

-

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and other solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[3]

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.[3]

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.

Sources

An In-depth Technical Guide on the Discovery and History of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide delves into the scientific journey of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, a fascinating aromatic aldehyde. While not a household name in the annals of chemistry, its structural features—a hydroxylated and methylated benzene ring bearing two formyl groups—make it a molecule of significant interest in synthetic and medicinal chemistry. This document provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and historical context.

Introduction and Chemical Identity

4,6-Dihydroxy-5-methyl-1,3-diformylbenzene, also known by its systematic IUPAC name 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde, is a polyfunctional aromatic compound. Its core structure is a benzene ring substituted with two hydroxyl (-OH) groups, a methyl (-CH₃) group, and two formyl (-CHO) groups.

Key Identifiers:

| Property | Value |

| Molecular Formula | C₉H₈O₄[1][2] |

| Molecular Weight | 180.16 g/mol [1][2] |

| CAS Number | 22304-67-2[1][2] |

The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (formyl) groups on the aromatic ring imparts a unique reactivity profile to the molecule, making it a versatile precursor in organic synthesis.

Historical Perspective and Discovery

The precise historical account of the first synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene is not prominently documented in readily available historical chemical literature. Its discovery is likely intertwined with the broader exploration of formylation reactions on substituted phenols in the early to mid-20th century. The development of powerful formylation techniques, such as the Vilsmeier-Haack and Duff reactions, enabled chemists to introduce aldehyde functionalities onto electron-rich aromatic rings like that of 2-methylresorcinol, the logical precursor to this molecule.

While a singular "discovery" paper is elusive, the synthesis of similar di-formylated phenols has been a subject of interest for creating complex molecular architectures and as intermediates in the synthesis of natural products and pharmaceuticals.

Synthetic Methodologies: A Focus on Electrophilic Aromatic Substitution

The synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformylbenzene hinges on the principles of electrophilic aromatic substitution. The hydroxyl and methyl groups on the precursor, 2-methylresorcinol, are activating and ortho-, para-directing, making the positions ortho and para to these groups susceptible to attack by electrophiles. The primary method for the diformylation of 2-methylresorcinol is the Vilsmeier-Haack reaction .

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[4][5][6]

Reaction Mechanism:

The mechanism of the Vilsmeier-Haack reaction can be broken down into three key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-methylresorcinol attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the aldehyde.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Vilsmeier-Haack reaction: Significance and symbolism [wisdomlib.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes & Protocols: Leveraging 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene in Advanced Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the demand for versatile, rigid, and pre-organized building blocks is paramount for the rational design of complex molecular architectures. 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene, also known as 4,6-dihydroxy-5-methylisophthalaldehyde, emerges as a uniquely powerful synthon. Its C₂-symmetric aromatic core is decorated with two hydroxyl and two formyl groups, providing a geometrically defined platform for constructing sophisticated supramolecular structures, novel heterocyclic systems, and functional materials.

The strategic placement of these functional groups imparts a combination of reactivity and structural control that is highly sought after. The two aldehyde moieties serve as electrophilic handles for condensation reactions, while the phenolic hydroxyl groups can act as hydrogen-bond donors, acidic centers, or nucleophilic oxygen donors upon deprotonation. This guide provides an in-depth exploration of the core reactivity of this molecule and delivers detailed protocols for its application in three key areas: the synthesis of shape-persistent macrocycles, the construction of porphyrin analogues, and its use as a multidentate ligand in coordination chemistry.

Section 1: Physicochemical Properties and Handling

Successful synthesis begins with a thorough understanding of the starting material. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | [1] |

| CAS Number | 22304-67-2 | [2][3][4][5] |

| Molecular Formula | C₉H₈O₄ | [1][4] |

| Molecular Weight | 180.16 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage | 2-8°C, stored under an inert atmosphere (e.g., Nitrogen) | [1] |

Handling & Solubility: This compound is generally soluble in polar organic solvents such as DMSO, DMF, and hot ethanol or methanol. Due to the presence of phenolic hydroxyls, it is susceptible to oxidation, especially under basic conditions. Storing under an inert atmosphere is recommended to maintain its integrity over time.

Section 2: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The two aldehyde groups are prime sites for nucleophilic attack, making them ideal for forming imines (Schiff bases), olefins (via Wittig or Horner-Wadsworth-Emmons reactions), and for undergoing Knoevenagel condensations.[6] The phenolic groups exhibit dual reactivity: they can be deprotonated to form potent oxygen nucleophiles or act as directing groups, while their protons can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the adjacent formyl groups.

Caption: Key reactive sites and structural features of the title compound.

Section 3: Application in Macrocycle Synthesis

The C₂-symmetric and difunctional nature of this building block makes it an exemplary candidate for the synthesis of shape-persistent macrocycles.[7] Such structures are at the forefront of materials science and host-guest chemistry.[8][9][10][11] The most direct approach is a [2+2] condensation with a complementary diamine to form a tetrameric Schiff base macrocycle.

Protocol 3.1: Synthesis of a [2+2] Schiff Base Macrocycle

This protocol describes the condensation of this compound with 1,4-diaminobenzene.

Materials:

-

This compound (1.0 mmol, 180.16 mg)

-

1,4-Diaminobenzene (1.0 mmol, 108.14 mg)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (50 mL)

-

Methanol (MeOH) (10 mL)

-

Formic acid or Acetic acid (catalytic, ~2-3 drops)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 40 mL of CHCl₃. Gentle heating may be required.

-